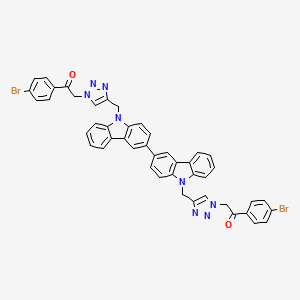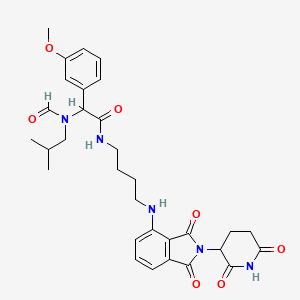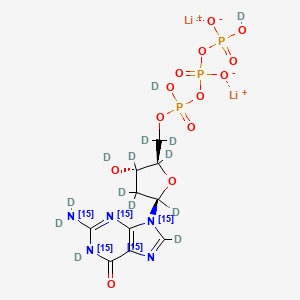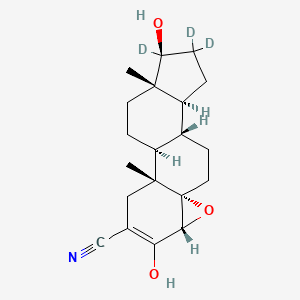
Prolyl endopeptidase inhibitor 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prolyl endopeptidase inhibitor 2 is a compound known for its ability to inhibit the activity of prolyl endopeptidase, an enzyme that cleaves peptide bonds at the carboxyl side of proline residues. This enzyme is involved in the degradation of various biologically active peptides, and its inhibition has been linked to potential therapeutic applications, particularly in the treatment of neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prolyl endopeptidase inhibitor 2 involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route includes the use of bromelain to hydrolyze sodium caseinate, followed by reversed-phase high-performance liquid chromatography (RP-HPLC) to isolate the inhibitory peptides . The reaction conditions typically involve maintaining a pH of 7.4 and a temperature of 25°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale fermentation processes using specific strains of microorganisms, such as Microbispora sp. These microorganisms are cultured under controlled conditions to produce the desired inhibitor, which is then purified using techniques like RP-HPLC .
Chemical Reactions Analysis
Types of Reactions
Prolyl endopeptidase inhibitor 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, pH 7.4, 25°C.
Reduction: Sodium borohydride, pH 8.0, 30°C.
Substitution: Halogens, alkylating agents, pH 7.0-8.0, 20-25°C.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may have different biological activities and properties .
Scientific Research Applications
Prolyl endopeptidase inhibitor 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme kinetics and inhibition mechanisms.
Biology: Investigated for its role in modulating cellular processes and signaling pathways.
Mechanism of Action
Prolyl endopeptidase inhibitor 2 exerts its effects by binding to the active site of prolyl endopeptidase, forming a stable complex that prevents the enzyme from cleaving its peptide substrates. This inhibition is achieved through the formation of a hemiacetal with the active-site serine of the enzyme . The molecular targets and pathways involved include the modulation of neuropeptide levels and the regulation of signaling pathways associated with neurodegeneration .
Comparison with Similar Compounds
Similar Compounds
Propeptin: A cyclic peptide compound that also inhibits prolyl endopeptidase but has different antimicrobial properties.
Uniqueness
Prolyl endopeptidase inhibitor 2 is unique due to its specific inhibitory activity and its potential therapeutic applications in neurodegenerative diseases. Unlike other inhibitors, it has been shown to have a high degree of selectivity and potency, making it a valuable tool for scientific research and drug development .
Properties
Molecular Formula |
C46H32Br2N8O2 |
|---|---|
Molecular Weight |
888.6 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-[4-[[3-[9-[[1-[2-(4-bromophenyl)-2-oxoethyl]triazol-4-yl]methyl]carbazol-3-yl]carbazol-9-yl]methyl]triazol-1-yl]ethanone |
InChI |
InChI=1S/C46H32Br2N8O2/c47-33-15-9-29(10-16-33)45(57)27-53-23-35(49-51-53)25-55-41-7-3-1-5-37(41)39-21-31(13-19-43(39)55)32-14-20-44-40(22-32)38-6-2-4-8-42(38)56(44)26-36-24-54(52-50-36)28-46(58)30-11-17-34(48)18-12-30/h1-24H,25-28H2 |
InChI Key |
VTXFSJDLVDEEHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2CC4=CN(N=N4)CC(=O)C5=CC=C(C=C5)Br)C=CC(=C3)C6=CC7=C(C=C6)N(C8=CC=CC=C87)CC9=CN(N=N9)CC(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2,4-Dimethylphenyl)-5-methyl-11-(4-methylphenyl)sulfonylindeno[1,2-c]quinoline](/img/structure/B12378102.png)


![[1-13Cgal]Lactose Monohydrate](/img/structure/B12378118.png)
![(2Z)-2-[(E)-3-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B12378127.png)
![(RS)-8-(acenaphthen-1-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride](/img/structure/B12378128.png)


![cyclo[D-His-Pro-D-Trp-Ile-D-Pip-Pip]](/img/structure/B12378137.png)


![2-oxidanyl-~{N}-[2,3,5,6-tetrakis(fluoranyl)-4-phenyl-phenyl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B12378160.png)
![dipotassium;[13-(2,5-dicarboxyphenyl)-7,7,19,19-tetramethyl-17-(sulfonatomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate](/img/structure/B12378172.png)

